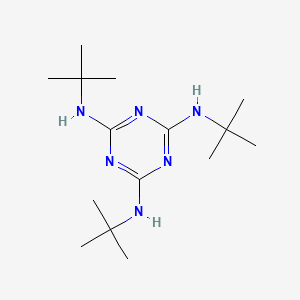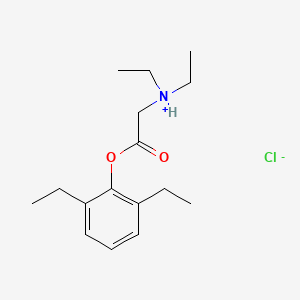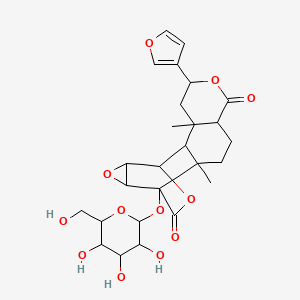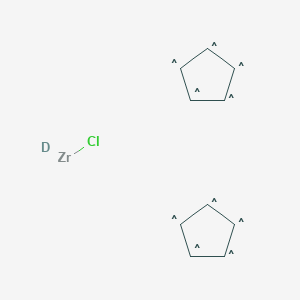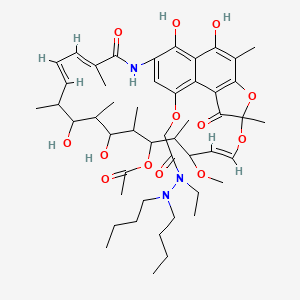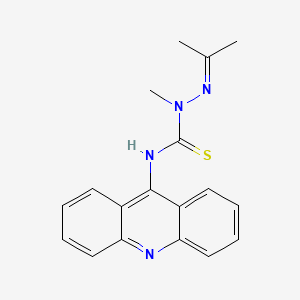
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone typically involves the reaction of 9-acridinyl derivatives with thiosemicarbazide under specific conditions. One common method includes the use of 9-acridinyl chloride, which reacts with thiosemicarbazide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiosemicarbazone moiety.
Reduction: Reduced forms of the acridine ring.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA. This intercalation inhibits the activity of enzymes like topoisomerase, which are essential for DNA replication and transcription. The disruption of these processes leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
N-(9-Acridinyl)maleimide: Another acridine derivative used as a fluorescent thiol reagent.
Quinacrine: An acridine derivative formerly used as an antimalarial drug.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone is unique due to its specific thiosemicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and inhibit topoisomerase makes it a promising candidate for anticancer research, distinguishing it from other acridine derivatives.
特性
CAS番号 |
29023-85-6 |
|---|---|
分子式 |
C18H18N4S |
分子量 |
322.4 g/mol |
IUPAC名 |
3-acridin-9-yl-1-methyl-1-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C18H18N4S/c1-12(2)21-22(3)18(23)20-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,1-3H3,(H,19,20,23) |
InChIキー |
OTYZLVRFJPWZQK-UHFFFAOYSA-N |
正規SMILES |
CC(=NN(C)C(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)
![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)

